molecular formula C17H15N3O4S2 B2839033 Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate CAS No. 1002910-53-3

Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2839033
CAS No.: 1002910-53-3
M. Wt: 389.44
InChI Key: OGNWLGAZGBIISO-UHFFFAOYSA-N
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Description

This compound features a benzoate ester core (ethyl 4-substituted benzoate) linked via an acetamido group to a 1,3,4-oxadiazole ring. The oxadiazole is further substituted with a thiophen-2-yl group through a thioether bridge. Its structure combines aromatic, heterocyclic, and sulfur-containing moieties, which are common in bioactive molecules. The thiophene substituent may enhance π-π stacking interactions in biological systems, while the oxadiazole ring contributes to metabolic stability .

Properties

IUPAC Name

ethyl 4-[[2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-2-23-16(22)11-5-7-12(8-6-11)18-14(21)10-26-17-20-19-15(24-17)13-4-3-9-25-13/h3-9H,2,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNWLGAZGBIISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of 1,3,4-Oxadiazole Ring: The synthesis begins with the formation of the 1,3,4-oxadiazole ring. This can be achieved by reacting a hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate oxidizing agent.

    Thioether Formation: The thiophene ring is introduced through a nucleophilic substitution reaction where the oxadiazole derivative reacts with a thiophene-containing thiol.

    Amide Bond Formation: The resulting compound is then coupled with ethyl 4-aminobenzoate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: Finally, the ester group is introduced through esterification reactions if not already present in the starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfur.

    Reduction: Hydrogen gas with a palladium catalyst for nitro reduction.

    Substitution: Nitration using a mixture of nitric and sulfuric acids.

    Hydrolysis: Sodium hydroxide for basic hydrolysis or hydrochloric acid for acidic hydrolysis.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

Biologically, compounds containing the 1,3,4-oxadiazole moiety have shown various activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiophene ring also contributes to these activities, making this compound a candidate for drug development.

Medicine

In medicine, Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate could be explored for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a promising lead compound.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As an anticancer agent, it could interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The oxadiazole ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Oxadiazole Substituent Key Differences vs. Target Compound Reference
Ethyl 4-(2-(5-pyridin-4-yl-oxadiazol-2-ylthio)acetamido)benzoate (A24) Pyridin-4-yl Pyridine vs. thiophene: Increased polarity, potential hydrogen bonding .
Ethyl 4-(2-((5-(2-bromophenyl)-oxadiazol-2-yl)thio)acetamido)benzoate 2-Bromophenyl Bromine introduces steric bulk and lipophilicity, altering target binding .
Ethyl 2-((5-(2-hydroxyphenyl)-oxadiazol-2-yl)thio)acetate 2-Hydroxyphenyl Hydroxyl group enhances solubility; benzoate replaced by simpler ester .

Heterocycle Core Modifications

Replacing oxadiazole with thiadiazole or other heterocycles alters electronic properties:

  • I-6501 (isoxazole-linked): The isoxazole’s oxygen and nitrogen atoms may improve solubility but reduce metabolic stability compared to oxadiazole .

Physical and Chemical Properties

  • Solubility : Thiophene’s hydrophobicity may reduce aqueous solubility compared to pyridine or hydroxyl-substituted analogs .
  • Crystallinity : X-ray data for thiadiazole analogs () reveal planar structures with intermolecular hydrogen bonds (N–H···N). The target compound’s thiophene may disrupt such packing, affecting crystallinity .
  • Stability : Oxadiazole rings generally resist hydrolysis, but electron-withdrawing groups (e.g., bromine in ) could enhance reactivity .

Biological Activity

Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thiophenyl group and an oxadiazole moiety. The molecular formula is C16H16N4O3SC_{16}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 356.39 g/mol. The presence of these functional groups is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that similar oxadiazole derivatives demonstrated IC50 values ranging from 11.20 to 59.61 µg/mL against A549 lung cancer cells, highlighting their potential as anticancer agents . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of Oxadiazole Derivatives Against A549 Cell Line

CompoundIC50 (µg/mL)Mechanism
11b11.20Apoptosis induction
11c15.73Cell cycle arrest
13b59.61Apoptosis induction
14b27.66Cell cycle arrest

Antimicrobial Activity

Oxadiazole derivatives have also shown promising antimicrobial properties. In agricultural applications, compounds similar to this compound exhibited moderate nematocidal activity and strong antibacterial effects against pathogens like Xanthomonas oryzae with EC50 values significantly lower than traditional pesticides .

Table 2: Antibacterial Activity Against Xanthomonas oryzae

CompoundEC50 (µg/mL)Activity Type
5m36.25Antibacterial
5r24.14Antibacterial
5u28.82Antibacterial
5v19.44Antibacterial

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth by binding to their active sites.
  • Receptor Interaction : It may modulate receptor-mediated signaling pathways that are crucial for cell survival and proliferation.
  • Induction of Apoptosis : Many oxadiazole derivatives induce apoptosis in cancer cells through mitochondrial pathways, leading to programmed cell death.

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives that demonstrated significant cytotoxicity against several cancer cell lines including MCF-7 and HeLa cells . The study concluded that the structural modifications in these compounds greatly influenced their biological efficacy.

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